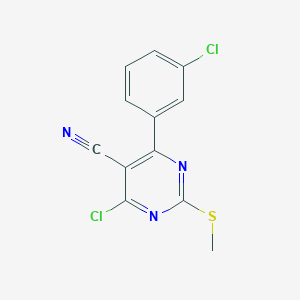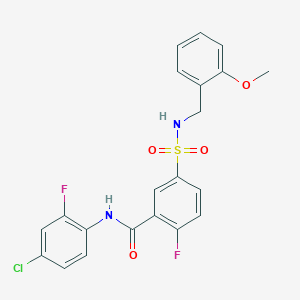
N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Benzamide derivatives have been synthesized and evaluated for their activity in various applications, showcasing the importance of the synthesis process in enhancing their properties. For example, the synthesis and evaluation of benzamide derivatives as gastrokinetic agents have been reported, indicating the relevance of structural variations in determining their biological activity (Kato et al., 1992; Kato et al., 1991).
Molecular Structure Analysis
The molecular structure of benzamide compounds significantly influences their chemical behavior and potential applications. Structural analyses through techniques such as X-ray crystallography provide insights into their molecular configuration, which is crucial for understanding their properties and interactions (Li et al., 2008).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, which are essential for modifying their properties and enhancing their applicability. Studies on their chemical reactions, such as Fries rearrangement, have been conducted to explore their potential in synthesizing new compounds with desired characteristics (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of benzamide derivatives, including their solubility, melting points, and crystalline structure, play a critical role in their application and effectiveness. These properties are determined through various analytical techniques, offering insights into their stability and behavior under different conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applicability of benzamide derivatives in different fields. Studies focusing on their antimicrobial activity and interaction with biological targets underscore the versatility of these compounds in chemical and biomedical research (Priya et al., 2006; Ahsan et al., 2016).
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Compounds similar to the one have been investigated for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. For example, aromatic sulfonamides have been shown to exhibit nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, indicating their potential as therapeutic agents in conditions where CA activity is implicated (Supuran et al., 2013).
Gastrokinetic Activity
Benzamide derivatives, with modifications similar to the query compound, have been prepared and evaluated for gastrokinetic activity. These compounds were found to enhance gastric emptying, highlighting their potential as treatments for gastrointestinal motility disorders (Kato et al., 1992).
Fluorescence Enhancement and Probing
Glibenclamide, a compound with structural similarities, has been studied for its ability to enhance the intrinsic fluorescence intensity of erbium (Er) ions, suggesting its application in the development of sensitive fluorimetric probes for biochemical analyses (Faridbod et al., 2009).
Serotonin 1A Receptor Imaging
Research on compounds structurally related to the query molecule has been conducted in the context of Alzheimer's disease, utilizing them as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the brain. This research demonstrates the compound's potential in developing diagnostic tools for neurological conditions (Kepe et al., 2006).
Antimicrobial Activity
Novel sulfonamide derivatives, which share functional groups with the compound of interest, have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of these compounds in developing new antimicrobial agents (Ahsan et al., 2016).
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O4S/c1-30-20-5-3-2-4-13(20)12-25-31(28,29)15-7-8-17(23)16(11-15)21(27)26-19-9-6-14(22)10-18(19)24/h2-11,25H,12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTVIUXOJSKDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

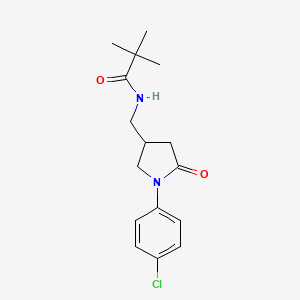
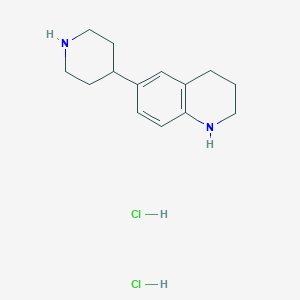
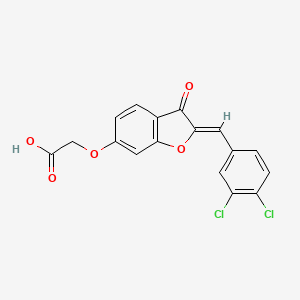
![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)
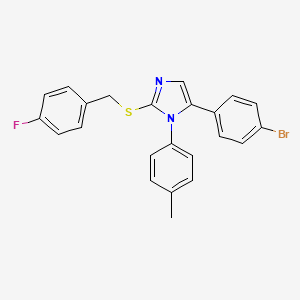
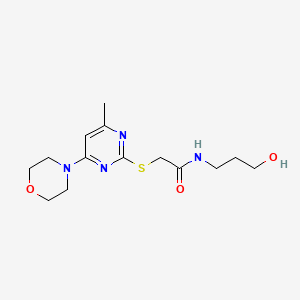
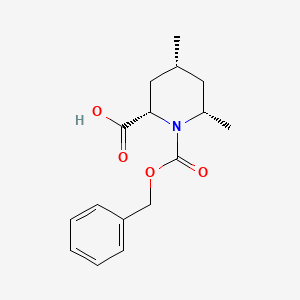

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)
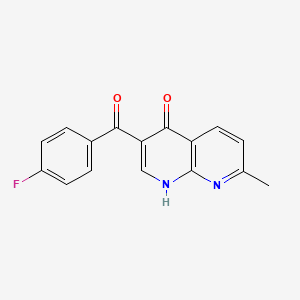
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
